molecular formula C6H17ClN4 B1144087 1-(2-Hydrazinylethyl)piperazine hydrochloride CAS No. 1337882-03-7

1-(2-Hydrazinylethyl)piperazine hydrochloride

Cat. No.: B1144087
CAS No.: 1337882-03-7
M. Wt: 180.67898
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydrazinylethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a hydrazinylethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperazine and hydrazine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydrazinylethyl)piperazine hydrochloride typically involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then converted to 1-(2-chloroethyl)piperazine using thionyl chloride. The final step involves the reaction of 1-(2-chloroethyl)piperazine with hydrazine hydrate to yield 1-(2-Hydrazinylethyl)piperazine, which is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydrazinylethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, azides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydrazinylethyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)piperazine hydrochloride is primarily related to its ability to interact with biological targets through its hydrazine and piperazine moieties. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)piperazine hydrochloride
  • 1-(2-Hydroxyethyl)piperazine hydrochloride
  • 1-(2-Aminoethyl)piperazine hydrochloride

Comparison

1-(2-Hydrazinylethyl)piperazine hydrochloride is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. While 1-(2-Chloroethyl)piperazine hydrochloride and 1-(2-Hydroxyethyl)piperazine hydrochloride are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biology due to its potential as an enzyme inhibitor and receptor modulator.

Properties

CAS No.

1337882-03-7

Molecular Formula

C6H17ClN4

Molecular Weight

180.67898

Synonyms

1-(2-(piperazin-1-yl)ethyl)hydrazine hydrochloride

Origin of Product

United States

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